molecular formula C13H26N2 B110537 4,4'-Methylenedicyclohexanamine CAS No. 1761-71-3

4,4'-Methylenedicyclohexanamine

Cat. No.: B110537
CAS No.: 1761-71-3
M. Wt: 210.36 g/mol
InChI Key: DZIHTWJGPDVSGE-UHFFFAOYSA-N
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Chemical Reactions Analysis

4,4’-Methylenedicyclohexanamine undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and alkyl halides for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

4,4’-Methylenedicyclohexanamine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4,4’-Methylenedicyclohexanamine involves its interaction with various molecular targets. The amine groups can form hydrogen bonds and interact with other functional groups, influencing the compound’s reactivity and properties. These interactions can affect molecular pathways, leading to the compound’s observed effects in different applications .

Comparison with Similar Compounds

4,4’-Methylenedicyclohexanamine can be compared with other similar compounds such as:

    Cyclohexylamine: A simpler amine with one cyclohexyl group.

    4,4’-Methylenedianiline: The precursor used in the synthesis of 4,4’-Methylenedicyclohexanamine.

    Hexamethylenediamine: Another diamine used in polymer production.

The uniqueness of 4,4’-Methylenedicyclohexanamine lies in its structure, which provides specific reactivity and properties that are valuable in various industrial and research applications .

Properties

IUPAC Name

4-[(4-aminocyclohexyl)methyl]cyclohexan-1-amine
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InChI

InChI=1S/C13H26N2/c14-12-5-1-10(2-6-12)9-11-3-7-13(15)8-4-11/h10-13H,1-9,14-15H2
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InChI Key

DZIHTWJGPDVSGE-UHFFFAOYSA-N
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Canonical SMILES

C1CC(CCC1CC2CCC(CC2)N)N
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Molecular Formula

C13H26N2
Record name 4,4'-DIAMINODICYCLOHEXYL METHANE
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DSSTOX Substance ID

DTXSID0024921, DTXSID00891273, DTXSID40891277, DTXSID80891276
Record name 4,4'-Diaminodicyclohexylmethane
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Record name (trans,trans)-4,4'-Methylenebis[cyclohexanamine]
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Record name (cis,cis)-4,4′-Methylenebis[cyclohexanamine]
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Molecular Weight

210.36 g/mol
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Physical Description

Yellowish white liquid or brown solid paste. (NTP, 1992), Liquid; Other Solid, Yellowish white liquid or brown paste; [CAMEO]
Record name 4,4'-DIAMINODICYCLOHEXYL METHANE
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Record name Cyclohexanamine, 4,4'-methylenebis-
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Boiling Point

626 to 628 °F at 3 mmHg (NTP, 1992)
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Flash Point

greater than 200 °F (NTP, 1992), Flash point > 200 °F
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Solubility

Insoluble (<1 mg/ml) (NTP, 1992)
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Density

0.9608 at 77 °F (NTP, 1992) - Less dense than water; will float
Record name 4,4'-DIAMINODICYCLOHEXYL METHANE
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CAS No.

1761-71-3, 6693-29-4, 6693-30-7, 6693-31-8
Record name 4,4'-DIAMINODICYCLOHEXYL METHANE
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Record name 4,4′-Diaminodicyclohexylmethane
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Record name 4,4'-METHYLENEBISCYCLOHEXANAMINE, (TRANS,TRANS)-
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Melting Point

140-143.6 °F (cis-cis) 147.2-149 °F (trans-trans) (NTP, 1992)
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Synthesis routes and methods I

Procedure details

1,3-bis(aminomethyl)cyclohexane; compounds represented by the formulae (35) to (69); 2,6-diaminopyridine; 3,4-diaminopyridine; 2,4-diaminopyrimidine; 3,6-diaminoacridine; 3,6-diaminocarbazole;
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Synthesis routes and methods II

Procedure details

Due to these disadvantages and others, the utilization of catalysts containing metallic ruthenium has become preferred in the art in such hydrogenation processes as described in U.S. Pat. Nos. 2,606,924; 2,606,925; 2,494,563; 3,347,917; 3,676,495; and others. U.S. Pat. No. 2,606,924 to Whitman (1952) and U.S. Pat. No. 2,494,563 to Kirk, et al. (1950) describe processes for the preparation of certain stereoisomeric bis (4-aminocyclohexyl)methanes by the hydrogenation of bis(4-aminophenyl)methane with a ruthenium metal catalyst in the presence or absence of volatile organic solvent. More particularly, Whitman (2,606,924) discloses that steroisomeric bis(4-aminocyclohexyl)methane mixtures liquid at normal temperatures can be produced by the hydrogenation of bis(4-aminophenyl)methane at a temperature of 75°-125°C. and a pressure of between 100-15,000 psi in the presence of a ruthenium catalyst. Kirk, et al. (2,494,563) teach that the hydrogenation of bis(4-aminophenyl)methane in the presence of a ruthenium catalyst at temperatures between 140°-250°C. and pressures above 500 psi, e.g., 1,500-3,500 psi, results in a reaction product which, upon distillation and redistillation in vacuo, provides stereoisomeric bis (4-aminocyclohexyl)methane mixtures having a freezing point above 40°C.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4,4'-Methylenedicyclohexanamine
Reactant of Route 2
4,4'-Methylenedicyclohexanamine
Reactant of Route 3
4,4'-Methylenedicyclohexanamine
Reactant of Route 4
4,4'-Methylenedicyclohexanamine
Reactant of Route 5
4,4'-Methylenedicyclohexanamine
Reactant of Route 6
4,4'-Methylenedicyclohexanamine
Customer
Q & A

Q1: What is the molecular formula and weight of 4,4'-Diaminodicyclohexylmethane?

A1: The molecular formula of 4,4'-Diaminodicyclohexylmethane is C13H26N2, and its molecular weight is 210.36 g/mol.

Q2: What spectroscopic data is available for 4,4'-Diaminodicyclohexylmethane?

A2: Researchers have utilized various spectroscopic techniques to characterize DCHM, including Infrared (IR) spectroscopy and Nuclear Magnetic Resonance (NMR) spectroscopy. [, , ] These techniques provide insights into the compound's functional groups and molecular structure.

Q3: How does the incorporation of 4,4'-Diaminodicyclohexylmethane impact the properties of polyimides?

A3: DCHM plays a crucial role in determining the properties of polyimides. Polyimides synthesized with DCHM exhibit high transparency in the visible region, particularly those derived from 1,2:3,4-cyclobutanetetracarboxylic dianhydride (CBDA). [] This transparency makes them suitable for optical applications. Additionally, these polyimides possess high glass transition temperatures (Tg) ranging from 220°C to 340°C, similar to their aromatic counterparts. []

Q4: How does the presence of DCHM affect the photoconductivity of polyimides?

A4: Research indicates that the photoconductivity of polyimides incorporating DCHM depends on the degree of molecular packing between polymer backbones. [] The weak intermolecular interaction between the pyromellitic moiety of one polymer backbone and the N-cyclohexyl ring of another DCHM molecule in the ground state contributes to photoconductivity. Upon radiation absorption, a charge-transfer complex forms, generating radical cation and anion charge carriers.

Q5: Does 4,4'-Diaminodicyclohexylmethane play a role in catalytic reactions?

A6: While DCHM itself might not act as a catalyst, its synthesis is influenced by catalysts. For instance, during the hydrogenation of 4,4'-diaminodiphenylmethane (4,4'-MDA) to DCHM, specific catalysts are employed to enhance selectivity and control the reaction pathway. [, ]

Q6: Are there any computational studies related to 4,4'-Diaminodicyclohexylmethane?

A7: Recent research explores the use of machine learning-informed energy renormalization for systematic coarse-graining of epoxy resins, which often involve DCHM as a curing agent. [] This approach allows for more efficient computational modeling of these complex polymer systems.

Q7: What are some notable applications of 4,4'-Diaminodicyclohexylmethane?

A7: DCHM finds applications in various fields:

  • High-Performance Polymers: DCHM serves as a crucial building block in synthesizing high-performance polyimides and polyamides, prized for their thermal stability, mechanical strength, and optical properties. [, , , , ]
  • Epoxy Resins: DCHM acts as a curing agent in epoxy resin formulations, influencing the final properties of the cured material, such as its mechanical strength, thermal stability, and porosity. [, , , , ]
  • Sensors: Researchers have explored the use of DCHM-based polyimides in developing sensitive and selective electrochemical sensors for detecting dopamine. []

Q8: Is there any available research on the biological effects or potential toxicity of 4,4'-Diaminodicyclohexylmethane?

A9: While limited information is readily available on the specific toxicological profile of DCHM, researchers have investigated the biological action of 4,4'-diaminodicyclohexylmethane carbonate and octadecylamine. [, ] Further research is needed to fully understand the potential health and environmental impacts of DCHM.

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